molecular formula C24H22FN3O4S2 B2463577 N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide CAS No. 886941-66-8

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B2463577
CAS No.: 886941-66-8
M. Wt: 499.58
InChI Key: XFCYFUCNXISMQB-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C24H22FN3O4S2 and its molecular weight is 499.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Fluorescence Properties

The synthesis of complexes involving similar chemical structures, such as those with benzo[d]thiazol and sulfonyl moieties, has been explored for their potential fluorescence properties and anticancer activity. For example, the synthesis of Co(II) complexes with related chemical structures demonstrated fluorescence quenching with alizarin dye, indicating potential applications in fluorescence-based detection methods and therapeutic interventions against cancer (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

Anticancer Activity

The chemical backbone similar to the queried compound has been utilized to develop derivatives with significant anticancer properties. Research on derivatives with a benzo[d]thiazol moiety has shown promise in treating cancer through the synthesis of novel compounds with targeted anticancer activities. These studies highlight the potential of such compounds in developing new therapeutic agents for cancer treatment (S. Manolov, I. Ivanov, & D. Bojilov, 2021).

Anticonvulsant Agents

The integration of sulfonamide thiazole moieties into heterocyclic compounds has been explored for their anticonvulsant activities. Specific derivatives containing this functional group have shown protection against picrotoxin-induced convulsions, suggesting the potential application of these compounds in treating epilepsy or similar neurological disorders (A. A. Farag et al., 2012).

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonyl-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4S2/c1-2-32-20-7-5-8-21-23(20)27-24(33-21)28(16-18-6-3-4-14-26-18)22(29)13-15-34(30,31)19-11-9-17(25)10-12-19/h3-12,14H,2,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCYFUCNXISMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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